Vitamin D2 sulfate

Overview

Description

Vitamin D2, also known as ergocalciferol, is a type of vitamin D that helps your body absorb calcium . It’s used to treat hypoparathyroidism (decreased functioning of the parathyroid glands), rickets (softening of the bones caused by vitamin D deficiency), or low levels of phosphate in the blood (hypophosphatemia) .

Synthesis Analysis

Vitamin D2 is derived from the plant sterol ergosterol . It’s metabolized first to 25 hydroxyvitamin D (25OHD), then to the hormonal form 1,25-dihydroxyvitamin D (1,25 (OH)2D) . The determination of vitamin D metabolites is conducted from blood serum or plasma .

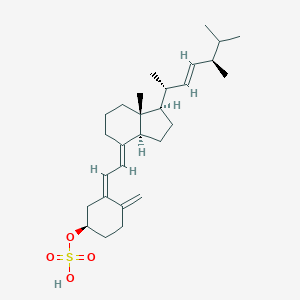

Molecular Structure Analysis

The Vitamin D2 molecule contains a total of 75 bonds. There are 31 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 hydroxyl group, and 1 secondary alcohol .

Chemical Reactions Analysis

Vitamin D metabolites are measured using liquid chromatography- (tandem)mass spectrometry in more than ten different human tissues, including hair, saliva, adipose tissue, brain, and others .

Physical And Chemical Properties Analysis

Ergocalciferol is a white, colorless crystal, insoluble in water, soluble in organic solvents .

Scientific Research Applications

Analytical Methods in Biochemical Research

The development of analytical methods for quantifying water-soluble forms of Vitamin D, including Vitamin D2 sulfate, is crucial for understanding their biological functions. Gomes, Shaw, and Hewavitharana (2016) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying four sulfated forms of Vitamin D, which is essential for studying their role in human biological fluids (Gomes, Shaw, & Hewavitharana, 2016).

Vitamin D Metabolism and Biological Activity

Sahashi et al. (1967) explored the physiological activities of synthetic Vitamin D2 sulfate, finding it to have similar antirachitic effects as Vitamin D2 (Sahashi, Suzuki, Higaki, Takahashi, & Asano, 1967). Reeve, DeLuca, and Schnoes (1981) synthesized Vitamin D3-3 beta-sulfate, demonstrating that it has significantly less biological activity than Vitamin D3, thus refuting previous claims about the potency of Vitamin D sulfates (Reeve, DeLuca, & Schnoes, 1981).

Role in Vitamin D Homeostasis

Wong et al. (2018) identified human sulfotransferase 2A1 (SULT2A1) as responsible for converting 25-hydroxyvitamin D3 to its sulfate form, suggesting a potential reservoir role for sulfated metabolites in vitamin D homeostasis (Wong et al., 2018).

Implications in Bone Health and Calcium Homeostasis

Dziewiatkowski (1954) investigated the role of Vitamin D2 in endochondral ossification and sulfate metabolism, noting changes in chondroitin sulfate synthesis and utilization in vitamin D-deficient rats (Dziewiatkowski, 1954). Kumar et al. (1982) synthesized Vitamin D2 3β-sulfate and found it to be biologically inert regarding calcium homeostasis, unlike its 3β-glucosiduronate counterpart (Kumar, Londowski, Murari, & Nagubandi, 1982).

Safety And Hazards

You should not take ergocalciferol if you have had an allergic reaction to vitamin D, or if you have high levels of calcium or vitamin D in your body, or any condition that makes it hard for your body to absorb nutrients from food (malabsorption) . An overdose could cause serious or life-threatening side effects .

Future Directions

Despite there already being vast literature on the pleiotropic actions of vitamin D, future research approaches that consider and circumvent the inherent difficulties in studying the effects of vitamin D supplementation on health outcomes are needed to assess the potential beneficial effects of vitamin D .

properties

IUPAC Name |

[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNSXPADDANKHU-PNXBIAHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitamin D2 sulfate | |

CAS RN |

1784-46-9 | |

| Record name | Vitamin D2 sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

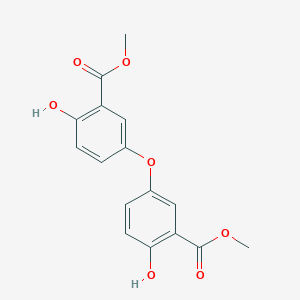

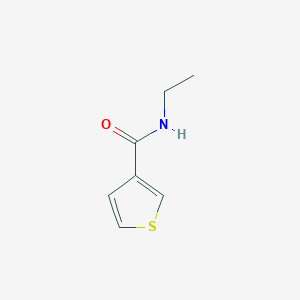

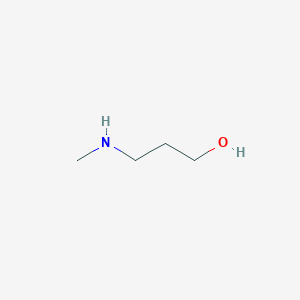

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

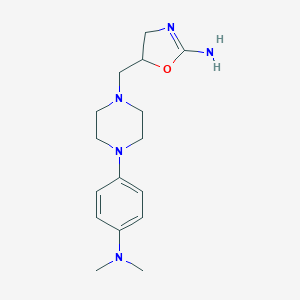

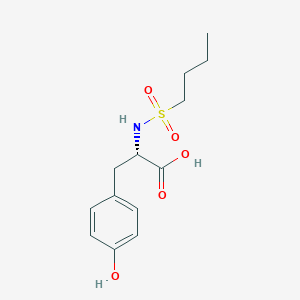

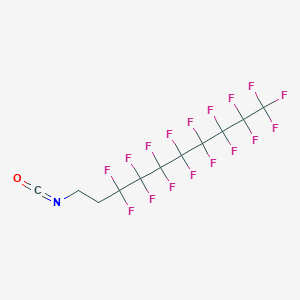

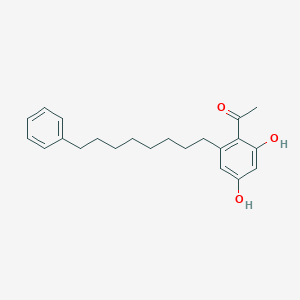

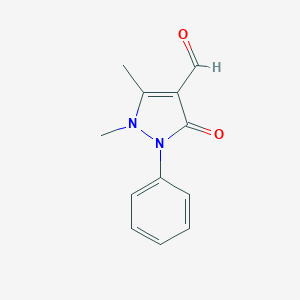

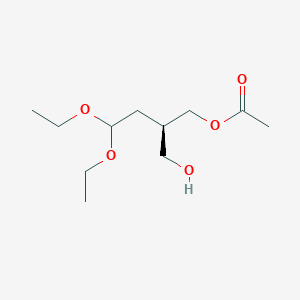

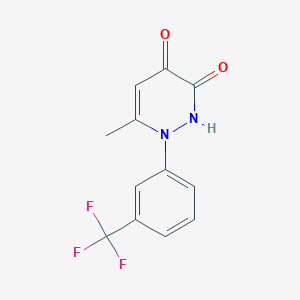

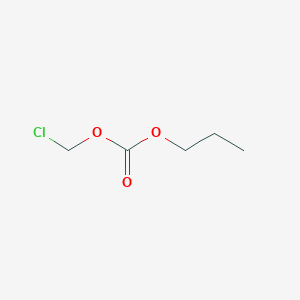

Feasible Synthetic Routes

Q & A

Q1: Does Vitamin D2 Sulfate exhibit antirachitic activity similar to Vitamin D2?

A1: Yes, research indicates that Vitamin D2 Sulfate possesses antirachitic properties comparable to Vitamin D2. In studies on Vitamin D-deficient rats, the prophylactic dose of Vitamin D2 Sulfate was found to be equivalent to that of Vitamin D2 []. This suggests that Vitamin D2 Sulfate may serve as an effective alternative in preventing rickets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)